

MPI-0479605 solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: MPI-0479605

Cat. No.: S548246

Get Quote

MPI-0479605 Solubility Profile

The core challenge is that **MPI-0479605** is **insoluble in water** [1]. Your primary solvent option is **DMSO**, but the achievable concentration varies significantly between suppliers.

Solvent	Solubility	Notes
Water	Insoluble [1]	Not viable for aqueous solutions.
DMSO	62 mg/mL (152.14 mM) [1]	Selleckchem reports this high concentration.
DMSO	11 mg/mL (26.99 mM) [2]	MedChemExpress reports this lower concentration; notes that hygroscopic DMSO impacts solubility and recommends ultrasonic warming.
Ethanol	2 mg/mL [1]	Low solubility option.

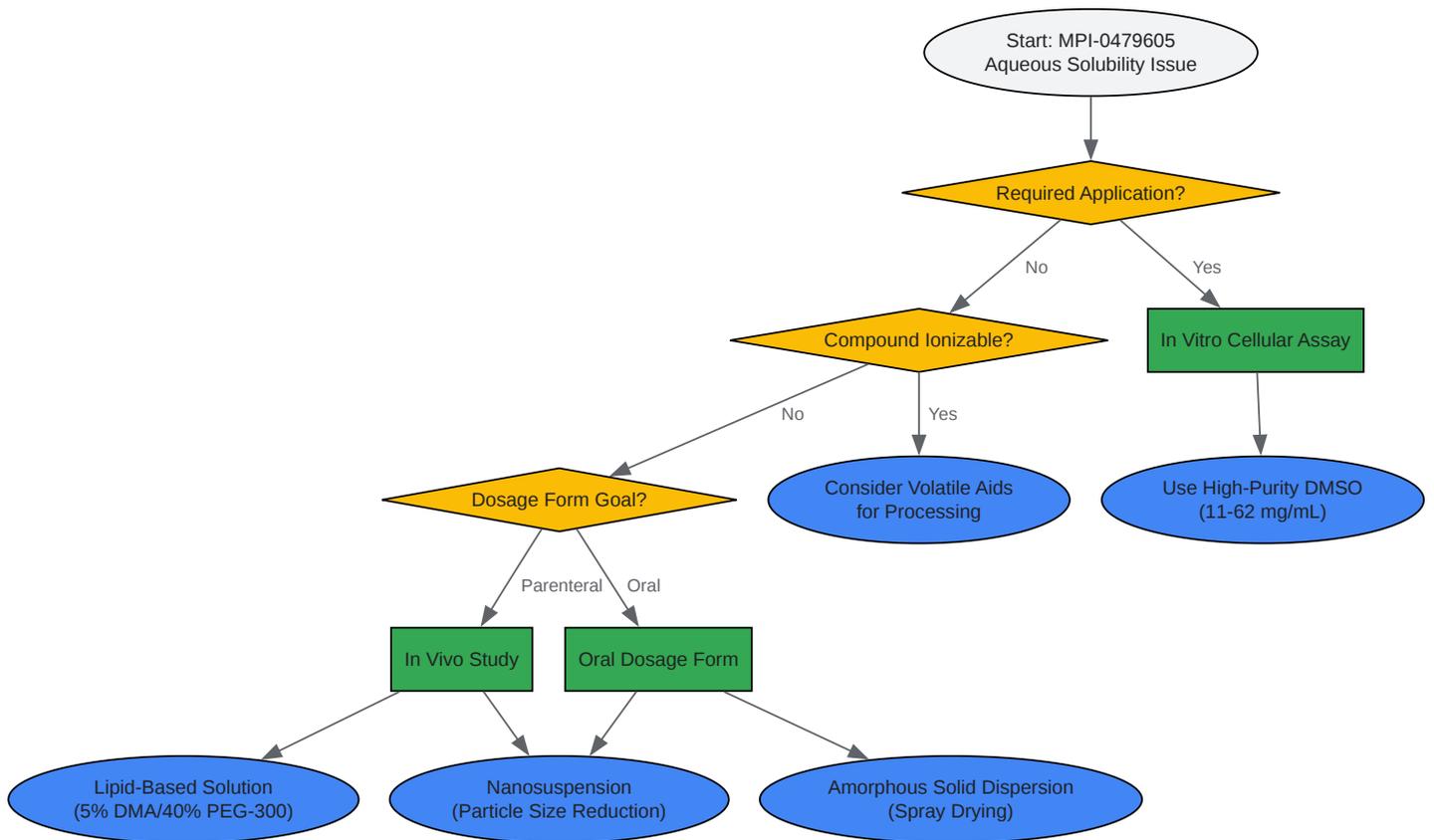
This discrepancy in DMSO solubility highlights that batch-specific characteristics or measurement conditions can greatly impact practical workflow outcomes.

Formulation Strategies for Solubility Enhancement

For experiments requiring aqueous delivery, such as in vivo studies, you must use advanced formulation techniques. The table below summarizes proven methods.

Technique	Description	Application Note
Lipid-Based Formulation	Uses lipidic vehicles (e.g., PEG-300) and surfactants (e.g., Tween 80) to solubilize and stabilize the drug [1] [3].	Suitable for in vivo dosing; creates a clear solution for injection.
Nanosuspension	Reduces drug particle size to the nanoscale (100s of nm), increasing surface area and dissolution rate [4] [5].	"Nearly universal" approach; requires stabilizers to prevent agglomeration [4].
Amorphous Solid Dispersion (ASD)	Incorporates the drug into a polymer matrix, maintaining it in a higher-energy amorphous state to improve solubility [3] [4].	Manufactured via spray drying; ideal for oral dosage forms.
Cyclodextrin Complexation	The cyclodextrin molecule forms an inclusion complex with the lipophilic drug, shielding its hydrophobicity and making the complex water-soluble [4].	Enhances aqueous solution stability and bioavailability [4].
Use of Volatile Aids	For ionizable compounds, adding a volatile acid (e.g., acetic acid) or base (e.g., ammonia) to ionize the drug in solution, which is removed after processing [3].	Can dramatically increase solubility in organic solvents for spray drying.

To help select the most appropriate strategy, this workflow outlines a decision-making process:



[Click to download full resolution via product page](#)

Detailed Experimental Protocols

Protocol 1: Preparing a Stable In Vivo Dosing Solution

This formulation, validated for animal studies, creates a clear solution suitable for intraperitoneal (i.p.) injection [1].

- **Final Formulation:** 6 mg/mL **MPI-0479605** in 10% DMSO, 30% PEG-300, 5% Tween 80, and 55% double-distilled water (ddH₂O) [1].
- **Procedure:**
 - Dissolve **MPI-0479605** in DMSO to create a 60 mg/mL master stock solution.
 - Add 300 µL of PEG-300 to 100 µL of the DMSO stock solution and mix thoroughly until clear.
 - Add 50 µL of Tween 80 to the mixture and mix until clear.
 - Gradually add 550 µL of ddH₂O to adjust the volume to 1 mL, mixing after each addition.
 - Use the formulation immediately for optimal results [1].

Protocol 2: Formulating a Nanosuspension

This top-down approach is versatile for various administration routes [4].

- **Principle:** Increase the surface area-to-volume ratio of the API by reducing particle size to below 1000 nm, typically to the 100s of nm range, which increases dissolution rate [4].
- **Procedure:**
 - **Preparation:** Disperse coarse **MPI-0479605** powder in an aqueous vehicle containing one or more stabilizers (e.g., polymers like HPMC or surfactants like Poloxamer).
 - **Nanomilling:** Use a bead mill to subject the suspension to intense grinding. The process must be optimized for milling time, bead size and material, and power input.
 - **Stabilization:** Iterative testing of stabilizers is critical to prevent agglomeration and Ostwald Ripening (particle growth over time) [4].
 - **Dosage Form Conversion:** The resulting nanosuspension can be used directly or converted into oral liquids, capsules, tablets, or injectables after further processing [4].

Frequently Asked Questions (FAQs)

Q1: Why is there a major discrepancy in the reported DMSO solubility of MPI-0479605? A1: Variations can be due to the compound's batch purity, the age and water content of the DMSO (DMSO is hygroscopic), and the method used to determine solubility (e.g., with or without warming and sonication). Always use fresh, dry DMSO and consider gentle warming and sonication to achieve the highest possible concentration [2].

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com